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Introduction
Accurate quantification of ceramides is crucial for understanding their role in cellular signaling,

disease pathology, and for the development of novel therapeutics. The use of deuterated

internal standards, such as CER8-d9, is essential for precise and reliable quantification by

mass spectrometry, as they correct for variations in sample preparation and analysis. The

choice of lipid extraction method is a critical step that significantly impacts the recovery of

ceramides and the overall quality of the analytical data. This document provides detailed

application notes and protocols for lipid extraction methods compatible with CER8-d9,

designed to guide researchers in selecting and implementing the most suitable procedure for

their specific experimental needs.

Application Notes: Comparison of Lipid Extraction
Methods
Several methods are commonly employed for the extraction of lipids from biological matrices.

The compatibility and efficiency of these methods for ceramide analysis, particularly when

using a deuterated internal standard like CER8-d9, are summarized below.
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Method Principle Advantages Disadvantages
Compatibility

with CER8-d9

Folch Method

Utilizes a

chloroform:meth

anol (2:1, v/v)

mixture to create

a monophasic

system that

solubilizes lipids.

Subsequent

addition of an

aqueous salt

solution induces

phase

separation, with

lipids partitioning

into the lower

chloroform

phase.[1][2]

"Gold standard"

for lipid

extraction,

effective for a

broad range of

lipids, including

ceramides.[3][4]

Well-established

and widely

documented.

Use of

chloroform, a

toxic and

environmentally

hazardous

solvent. The

lower organic

phase can be

more difficult to

collect without

contamination

from the upper

aqueous phase.

[5]

High. The

method's broad

lipid extraction

capabilities

ensure co-

extraction of

CER8-d9 with

endogenous

ceramides,

allowing for

accurate

normalization.

Bligh and Dyer

Method

A modification of

the Folch method

that uses a

smaller volume

of

chloroform:meth

anol (1:2, v/v)

and is suitable

for samples with

high water

content.[2][6]

Faster than the

Folch method

and requires less

solvent.[7]

Suitable for dilute

samples like cell

culture media.[6]

May result in

lower recovery of

total lipids

compared to the

Folch method,

especially in

lipid-rich

samples.[6]

High. Similar to

the Folch

method, it

effectively co-

extracts the

internal standard

with the target

analytes.

Methyl-tert-butyl

ether (MTBE)

Method

Employs MTBE

as a less toxic

alternative to

chloroform.

Lipids are

extracted into a

MTBE is less

dense than

water, so the

lipid-containing

organic phase

forms the upper

May have lower

recovery for

some polar lipid

classes

compared to the

High. Studies

have shown this

method is

suitable for the

extraction of a

broad range of
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one-phase

system of MTBE

and methanol,

followed by

phase separation

with water.[5][8]

layer, simplifying

its collection and

reducing

contamination

risk.[5][8]

Amenable to

high-throughput

automation.[9]

Folch method.

[10]

lipids, including

ceramides, and

is compatible

with the use of

internal

standards.[3][10]

[11]

Butanol/Methano

l (BuMe) Method

A single-phase

extraction

method using a

1:1 (v/v) mixture

of butanol and

methanol.[12]

Simple, rapid,

and does not

require a phase

separation step,

making it suitable

for high-

throughput

applications.[13]

Uses less toxic

solvents than

chloroform-

based methods.

May not be as

exhaustive as

two-phase

extraction

methods for all

lipid classes.

High. A study

specifically

mentions the use

of deuterated

ceramide

standards with

this method for

quantifying

ceramides in

human plasma.

[12]

Experimental Workflow for Lipid Analysis
The general workflow for lipid extraction and analysis using an internal standard like CER8-d9
is depicted below.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2311442/
https://www.researchgate.net/publication/5569927_Lipid_Extraction_by_Methyl-Tert-Butyl_Ether_for_High-Throughput_Lipidomics
https://pmc.ncbi.nlm.nih.gov/articles/PMC2311442/
https://www.researchgate.net/publication/5569927_Lipid_Extraction_by_Methyl-Tert-Butyl_Ether_for_High-Throughput_Lipidomics
https://onelab.andrewalliance.com/library/mtbe-lipid-extraction-Zo0j8wAO
https://www.mdpi.com/2218-1989/13/9/1002
https://pmc.ncbi.nlm.nih.gov/articles/PMC3679384/
https://www.mdpi.com/2218-1989/13/9/1002
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Alternative_Internal_Standards_for_Quantitative_Lipidomics.pdf
https://pubs.acs.org/doi/10.1021/acs.analchem.5c00058
https://www.researchgate.net/publication/279199307_An_Efficient_Single_Phase_Method_for_the_Extraction_of_Plasma_Lipids
https://pubs.acs.org/doi/10.1021/acs.analchem.5c00058
https://www.benchchem.com/product/b11936655?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11936655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Lipid Analysis Workflow

Biological Sample
(e.g., Plasma, Tissue, Cells)

Add Internal Standard
(CER8-d9)

Perform Lipid Extraction
(e.g., Folch, Bligh & Dyer, MTBE)

Phase Separation
(Centrifugation)

Collect Lipid-Containing
Organic Phase

Evaporate Solvent

Reconstitute in
LC-MS Grade Solvent

LC-MS/MS Analysis

Quantification

Click to download full resolution via product page

Caption: General workflow for lipid extraction and analysis.

Experimental Protocols
Protocol 1: Modified Folch Method for Lipid Extraction
This protocol is a widely used method for the extraction of total lipids from various biological

samples.

Materials:

Chloroform (HPLC grade)

Methanol (HPLC grade)

0.9% NaCl solution (w/v) in water (LC-MS grade)

Homogenizer (for tissue samples)

Glass centrifuge tubes with PTFE-lined caps
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Centrifuge

Nitrogen evaporator or vacuum concentrator

Procedure:

Sample Homogenization (for tissue): Homogenize the tissue sample (e.g., 100 mg) in 20

volumes of chloroform:methanol (2:1, v/v) (e.g., 2 mL).[1] For liquid samples (e.g., 100 µL of

plasma), add 20 volumes of the solvent mixture.

Internal Standard Spiking: Add a known amount of CER8-d9 internal standard solution to the

homogenate.

Extraction: Vortex the mixture vigorously for 1-2 minutes and then agitate on an orbital

shaker at room temperature for 15-20 minutes.[1]

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of solvent).

[1] Vortex for 30 seconds and then centrifuge at a low speed (e.g., 2,000 x g) for 10 minutes

to separate the phases.

Lipid Collection: Carefully collect the lower chloroform phase containing the lipids using a

glass Pasteur pipette, ensuring not to disturb the protein interface.[1]

Solvent Evaporation: Dry the collected organic phase under a gentle stream of nitrogen or in

a vacuum concentrator.

Reconstitution: Reconstitute the dried lipid extract in a suitable volume of an appropriate

solvent for LC-MS/MS analysis (e.g., methanol or isopropanol:acetonitrile:water).

Protocol 2: Bligh and Dyer Method for Lipid Extraction
This method is particularly suitable for samples with high water content.

Materials:

Chloroform (HPLC grade)

Methanol (HPLC grade)
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Water (LC-MS grade)

Vortex mixer

Glass centrifuge tubes with PTFE-lined caps

Centrifuge

Nitrogen evaporator or vacuum concentrator

Procedure:

Initial Extraction: For each 1 mL of aqueous sample (e.g., cell suspension or plasma), add

3.75 mL of chloroform:methanol (1:2, v/v).[6][7]

Internal Standard Spiking: Add a known amount of CER8-d9 internal standard solution to the

mixture.

Homogenization: Vortex the mixture thoroughly for 1-2 minutes.

Phase Separation: Add 1.25 mL of chloroform and vortex for 30 seconds. Then, add 1.25 mL

of water and vortex again for 30 seconds.[6][7] Centrifuge at a low speed (e.g., 1,000 x g) for

5 minutes to achieve phase separation.

Lipid Collection: Collect the lower chloroform phase.

Solvent Evaporation: Dry the collected organic phase under a gentle stream of nitrogen or in

a vacuum concentrator.

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS

analysis.

Protocol 3: Methyl-tert-butyl ether (MTBE) Method for
Lipid Extraction
This protocol offers a safer and more high-throughput friendly alternative to chloroform-based

methods.
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Materials:

Methyl-tert-butyl ether (MTBE) (HPLC grade)

Methanol (HPLC grade)

Water (LC-MS grade)

Vortex mixer

Microcentrifuge tubes

Centrifuge (capable of >14,000 x g)

Vacuum concentrator

Procedure:

Sample Preparation: To a microcentrifuge tube, add the sample (e.g., 20 µL of plasma).

Internal Standard Spiking: Add a known amount of CER8-d9 internal standard solution.

Extraction: Add 225 µL of ice-cold methanol and vortex thoroughly. Then add 750 µL of

MTBE and vortex for 10 minutes at 4°C.[11]

Phase Separation: Add 188 µL of water to induce phase separation. Vortex for 1 minute and

then centrifuge at 14,000 x g for 10 minutes at 4°C.[11]

Lipid Collection: Carefully collect the upper organic phase.

Solvent Evaporation: Dry the collected organic phase in a vacuum concentrator.

Reconstitution: Reconstitute the dried lipid extract in a suitable volume of an appropriate

solvent for LC-MS/MS analysis.

Ceramide Signaling Pathway
Ceramides are central signaling molecules involved in a variety of cellular processes, including

apoptosis, cell cycle arrest, and inflammation.[14][15][16] The diagram below illustrates key
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aspects of ceramide metabolism and signaling.

Ceramide Metabolism and Signaling
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Caption: Ceramide metabolism and signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. General procedure | Cyberlipid [cyberlipid.gerli.com]

2. benchchem.com [benchchem.com]

3. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL -
PMC [pmc.ncbi.nlm.nih.gov]

4. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]

5. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC
[pmc.ncbi.nlm.nih.gov]

6. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

7. tabaslab.com [tabaslab.com]

8. researchgate.net [researchgate.net]

9. MTBE Lipid Extraction - Protocol - OneLab [onelab.andrewalliance.com]

10. mdpi.com [mdpi.com]

11. benchchem.com [benchchem.com]

12. pubs.acs.org [pubs.acs.org]

13. researchgate.net [researchgate.net]

14. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

15. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-
proteomics.com]

16. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease -
MetwareBio [metwarebio.com]

To cite this document: BenchChem. [Application Notes and Protocols for Lipid Extraction
Methods Compatible with CER8-d9]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11936655#lipid-extraction-methods-compatible-with-
cer8-d9]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b11936655?utm_src=pdf-custom-synthesis
http://cyberlipid.gerli.com/techniques-of-analysis/extraction-handling-of-extracts/general-procedures/general-procedure-2/
https://www.benchchem.com/pdf/A_Researcher_s_Guide_to_Deuterated_Standards_for_Fatty_Acid_Profiling.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3679384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3679384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8704327/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2311442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2311442/
http://cyberlipid.gerli.com/techniques-of-analysis/extraction-handling-of-extracts/liquid-samples-bligh-dyer/
https://www.tabaslab.com/protocols/BlighDyer.pdf
https://www.researchgate.net/publication/5569927_Lipid_Extraction_by_Methyl-Tert-Butyl_Ether_for_High-Throughput_Lipidomics
https://onelab.andrewalliance.com/library/mtbe-lipid-extraction-Zo0j8wAO
https://www.mdpi.com/2218-1989/13/9/1002
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Alternative_Internal_Standards_for_Quantitative_Lipidomics.pdf
https://pubs.acs.org/doi/10.1021/acs.analchem.5c00058
https://www.researchgate.net/publication/279199307_An_Efficient_Single_Phase_Method_for_the_Extraction_of_Plasma_Lipids
https://pmc.ncbi.nlm.nih.gov/articles/PMC2493052/
https://www.creative-proteomics.com/resource/ceramide-metabolism-impact-health-disease.htm
https://www.creative-proteomics.com/resource/ceramide-metabolism-impact-health-disease.htm
https://www.metwarebio.com/ceramide-metabolism-lipid-signaling-disease/
https://www.metwarebio.com/ceramide-metabolism-lipid-signaling-disease/
https://www.benchchem.com/product/b11936655#lipid-extraction-methods-compatible-with-cer8-d9
https://www.benchchem.com/product/b11936655#lipid-extraction-methods-compatible-with-cer8-d9
https://www.benchchem.com/product/b11936655#lipid-extraction-methods-compatible-with-cer8-d9
https://www.benchchem.com/product/b11936655#lipid-extraction-methods-compatible-with-cer8-d9
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11936655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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